1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione
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Overview
Description
1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione is a cyclic compound belonging to the class of imidazolidine-2,4,5-triones. It has the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol .
Preparation Methods
The synthesis of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione involves several methods. One common synthetic route includes the reaction of cyclohex-1-en-1-yl ethylamine with phosgene, followed by cyclization with urea under controlled conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time management .
Chemical Reactions Analysis
1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione can be compared with other imidazolidine-2,4,5-trione derivatives, such as:
1-(2-Phenylethyl)imidazolidine-2,4,5-trione: This compound has a phenyl group instead of a cyclohexenyl group, leading to different chemical and biological properties.
1-(2-Methylpropyl)imidazolidine-2,4,5-trione:
Properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-9-10(15)13(11(16)12-9)7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUFLMQCHNBGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2C(=O)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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